Patent-Protected HPK1/FLT3 Scaffold vs. Generic Pyrazoloquinolines
This specific substitution pattern (8-methoxy, 3-phenyl) is explicitly claimed as a key intermediate in the synthesis of novel HPK1 and FLT3 kinase inhibitors. The AU Patent AU2022364646B2 defines Formula I compounds that encompass this exact core, differentiating it from generic, unsubstituted 1H-pyrazolo[4,3-c]quinolines which lack the required substitution for the claimed biological activity and are not covered by the same patent estate [1].
| Evidence Dimension | Patent Claim Scope (Intellectual Property Position) |
|---|---|
| Target Compound Data | Explicitly encompassed within the Markush structure of Formula I in AU2022364646B2 for HPK1/FLT3 inhibition [1]. |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[4,3-c]quinoline core. |
| Quantified Difference | Covered by patent claims vs. Not covered. |
| Conditions | Patent AU2022364646B2 legal claims. |
Why This Matters
Procuring this specific intermediate provides a clear, defensible path for synthesizing patent-protected lead compounds, unlike generic cores which may lead to intellectual property conflicts or lack of clear biological utility.
- [1] Bussenius J, et al. Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. AU Patent AU2022364646B2, 2022. View Source
